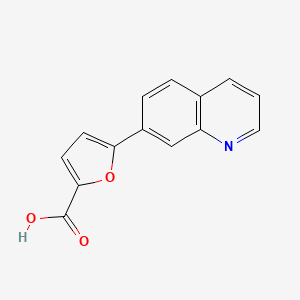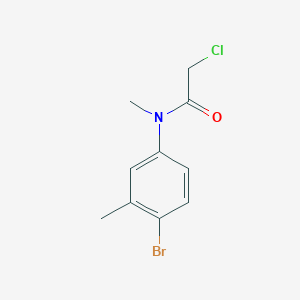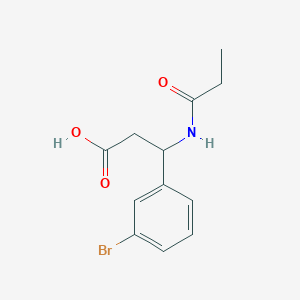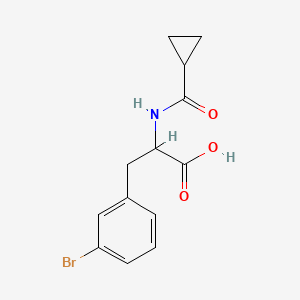
5-Quinolin-7-ylfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Quinolin-7-ylfuran-2-carboxylic acid, commonly known as QFCA, is a heterocyclic compound that has been used in various scientific studies due to its unique chemical properties. QFCA is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound that has been widely used in medicinal chemistry due to its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of QFCA is not fully understood. However, it has been suggested that QFCA exerts its pharmacological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, QFCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
QFCA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity. QFCA has also been shown to exhibit antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
QFCA has several advantages as a compound for scientific research. It is easy to synthesize, has high purity and yield, and exhibits diverse pharmacological activities. However, there are also some limitations to using QFCA in lab experiments. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.
Orientations Futures
There are several future directions for the study of QFCA. One area of research is the development of new synthetic methods for QFCA and its derivatives. Another area of research is the characterization of its pharmacokinetic properties and the optimization of its pharmacological activities. Additionally, QFCA has potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Overall, the study of QFCA has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of QFCA involves the reaction of 2-furoic acid with 5-aminooxazole in the presence of a catalyst. The resulting intermediate is then reacted with 7-bromoquinoline to produce QFCA. The synthesis of QFCA has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
QFCA has been used in various scientific studies due to its unique chemical properties. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. QFCA has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
5-quinolin-7-ylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-4-3-9-2-1-7-15-11(9)8-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDETHHHSHXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)


![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)



![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
